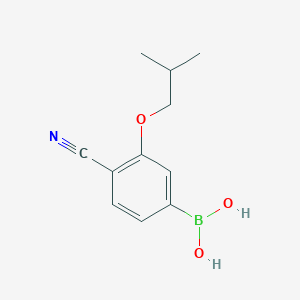

4-Cyano-3-isobutoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyano-3-isobutoxyphenylboronic acid is a boronic acid derivative with the chemical formula C11H14BNO3. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

The synthesis of 4-Cyano-3-isobutoxyphenylboronic acid typically involves the reaction of 4-cyano-3-isobutoxyphenylboronic ester with a suitable boron reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

4-Cyano-3-isobutoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Cyano-3-isobutoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Biology: This compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.

Industry: The compound is used in the production of advanced materials and fine chemicals.

Mécanisme D'action

The mechanism by which 4-Cyano-3-isobutoxyphenylboronic acid exerts its effects involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction is facilitated by the base, which helps to activate the boronic acid group .

Comparaison Avec Des Composés Similaires

4-Cyano-3-isobutoxyphenylboronic acid can be compared with other boronic acid derivatives, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid . While these compounds share similar chemical properties, this compound is unique due to the presence of the cyano and isobutoxy groups, which can influence its reactivity and applications.

Similar compounds include:

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 4-Cyano-3-methoxyphenylboronic acid

These compounds are used in various chemical reactions and have applications in organic synthesis, materials science, and pharmaceuticals .

Activité Biologique

4-Cyano-3-isobutoxyphenylboronic acid is a boronic acid derivative that has gained attention in biological research due to its potential applications as an enzyme inhibitor and probe. This compound's unique structural features enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in biological systems where it can interact with biomolecules such as proteins and carbohydrates.

Molecular Formula: C12H14BNO3

Molecular Weight: Approximately 221.06 g/mol

CAS Number: 73852-19-4

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes or receptors. Boronic acids typically act as reversible inhibitors, binding to the active site of enzymes and altering their activity. This compound may specifically inhibit serine hydrolases or other enzymes involved in metabolic pathways, thereby influencing cellular processes.

Enzyme Inhibition

Research indicates that this compound can serve as a potent inhibitor for various enzymes. For instance, it has been studied for its effects on N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibitors like this compound can provide insights into lipid metabolism and its implications in diseases such as obesity and diabetes .

Case Studies

-

Inhibition of NAPE-PLD:

- Study Findings: In vitro studies demonstrated that this compound effectively reduced the activity of NAPE-PLD, leading to decreased levels of anandamide, a lipid signaling molecule. This suggests potential therapeutic applications in modulating endocannabinoid signaling pathways .

- Experimental Conditions: The compound was tested across various concentrations, revealing an IC50 value indicative of its potency as an inhibitor.

-

Receptor Binding Studies:

- Objective: To evaluate the binding affinity of this compound to specific receptors involved in metabolic regulation.

- Results: The compound showed significant binding affinity, suggesting its potential role in modulating receptor-mediated pathways relevant to metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring or the boronic acid moiety can significantly affect the compound's inhibitory potency and selectivity for target enzymes.

| Modification | Effect on Activity |

|---|---|

| Substitution at para position | Increased binding affinity |

| Alteration of isobutoxy group | Enhanced lipophilicity and cellular uptake |

| Variation in cyano group position | Changes in enzyme selectivity |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels, making it a suitable candidate for further pharmacological studies. The compound belongs to a class with favorable safety profiles, showing minimal side effects in initial screenings .

Propriétés

IUPAC Name |

[4-cyano-3-(2-methylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-10(12(14)15)4-3-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPWKDQSQZTZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OCC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.